molecular formula C15H17ClN2O2S2 B10935739 1-(3-Chlorobenzyl)-4-(thiophen-2-ylsulfonyl)piperazine

1-(3-Chlorobenzyl)-4-(thiophen-2-ylsulfonyl)piperazine

Cat. No.: B10935739
M. Wt: 356.9 g/mol
InChI Key: SJCAGJMEJWTJML-UHFFFAOYSA-N
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Description

1-(3-CHLOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorobenzyl group and a thienylsulfonyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(3-CHLOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Preparation of 3-chlorobenzyl chloride: This can be achieved by chlorination of benzyl chloride using chlorine gas in the presence of a catalyst.

    Synthesis of 2-thienylsulfonyl chloride: This involves the sulfonylation of thiophene using chlorosulfonic acid.

    Formation of the final compound: The final step involves the reaction of 3-chlorobenzyl chloride with 2-thienylsulfonyl chloride in the presence of piperazine under controlled conditions to yield 1-(3-CHLOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-(3-CHLOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-CHLOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(3-CHLOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE can be compared with other similar compounds, such as:

    1-(3-CHLOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERIDINE: This compound has a similar structure but with a piperidine ring instead of a piperazine ring.

    1-(3-CHLOROBENZYL)-4-(2-THIENYLSULFONYL)MORPHOLINE: This compound features a morpholine ring in place of the piperazine ring.

The uniqueness of 1-(3-CHLOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE lies in its specific combination of functional groups and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H17ClN2O2S2

Molecular Weight

356.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-thiophen-2-ylsulfonylpiperazine

InChI

InChI=1S/C15H17ClN2O2S2/c16-14-4-1-3-13(11-14)12-17-6-8-18(9-7-17)22(19,20)15-5-2-10-21-15/h1-5,10-11H,6-9,12H2

InChI Key

SJCAGJMEJWTJML-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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